2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.157228913 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
A study synthesized and analyzed a compound with a structure closely related to "2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide", highlighting its anticancer properties. The research focused on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was evaluated for its ability to target the VEGFr receptor, a key player in cancer development. This compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, indicating its potential as a scaffold for designing anticancer drugs (Sharma et al., 2018).
Solvatochromism and Molecular Interactions
Another aspect of research involves the study of solvatochromism, the ability of a substance to change color based on the solvent it is in, and molecular interactions. For instance, N-(4-Methyl-2-nitrophenyl)acetamide demonstrates complex behavior when forming complexes with protophilic solvents, affected by temperature and the solvent's properties. This property is crucial for understanding how molecular structures interact with their environment, which has implications for drug design and material science (Krivoruchka et al., 2004).
Green Chemistry and Drug Design
Research on green chemistry principles applied to drug design and discovery explores the synthesis of compounds related to "this compound". These studies aim to develop environmentally friendly methods for producing potential analgesic and antipyretic agents, highlighting the importance of sustainable practices in pharmaceutical research (Reddy et al., 2014).
Environmental Impacts and Degradation
A study on amorphous Co(OH)2 nanocages as activators for the efficient degradation of acetaminophen (a common pain reliever) in wastewater treatment processes showcases the broader environmental applications of research on related compounds. This study highlights the significance of developing novel materials for pollution control and the degradation of pharmaceuticals in the environment (Qi et al., 2020).
Analytical Techniques in Pharmaceutical Analysis
In pharmaceutical analysis, the development of rapid chemometric methods for estimating drugs in bulk and formulation phases is critical. Research in this area aims to enhance the efficiency and accuracy of drug analysis, ensuring quality control and safety in pharmaceutical products (Kanthale et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-8-10-16(11-9-15)21-12-18(20)19-17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNQIXSSXVSMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.